N-[2-(Methylsulfanyl)phenyl]thian-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NS2 |
|---|---|
Molecular Weight |
239.4 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H17NS2/c1-14-12-7-3-2-6-11(12)13-10-5-4-8-15-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
InChI Key |
HJQHLFKFZUDSAS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC2CCCSC2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
General Synthetic Routes for N-[2-(Methylsulfanyl)phenyl]thian-3-amine
The formation of the N-aryl bond is central to the synthesis of the target compound. Methodologies range from classical nucleophilic reactions to modern metal-catalyzed couplings, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
One of the most direct and classical methods for forming the target C-N bond is through nucleophilic addition, primarily via reductive amination. organic-chemistry.orgmasterorganicchemistry.com This strategy involves the reaction of an amine with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.com
For the synthesis of this compound, this would involve the condensation of 2-(Methylsulfanyl)aniline with thian-3-one to form an imine, followed by reduction with a suitable hydride agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com These reducing agents are favored as they are selective for the iminium ion over the ketone, allowing for a one-pot reaction. masterorganicchemistry.com
Another potential, though less common, route is through Nucleophilic Aromatic Substitution (SNAr). This would require an activated aryl precursor, such as 1-fluoro-2-(methylsulfanyl)-nitrobenzene, reacting with thian-3-amine . The strong electron-withdrawing group (e.g., nitro group) is necessary to make the aromatic ring sufficiently electrophilic for attack by the amine nucleophile. tib.euchemrxiv.org Subsequent reduction of the nitro group would be required to yield the final product.
Table 1: Examples of Analogous Reductive Amination Reactions
This table presents data for analogous reactions due to the absence of specific literature for the target compound.
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) |
| Cyclohexanone | Aniline (B41778) | NaBH₃CN | Methanol (B129727) | ~85% |
| N-Boc-piperidin-4-one | Various Anilines | NaBH(OAc)₃ | Dichloromethane | 75-85% |
| 3-Ketosteroid | Ammonium Acetate | NaBH₃CN | Methanol | 86% |
The Buchwald-Hartwig amination stands as a premier method for the formation of C-N bonds and is highly applicable for the synthesis of this compound. wikipedia.orgacsgcipr.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a base and a specialized phosphine (B1218219) ligand. wikipedia.orgresearchgate.net
The likely precursors for this synthesis would be thian-3-amine and an aryl halide such as 1-bromo-2-(methylsulfanyl)benzene . The choice of palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), phosphine ligand (e.g., XPhos, RuPhos, or BINAP), and base (e.g., NaOt-Bu or Cs₂CO₃) is critical for achieving high yields. acsgcipr.orgnih.gov The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of this reaction to include less reactive aryl chlorides and a wide variety of amines. researchgate.net
Table 2: Representative Conditions for Analogous Buchwald-Hartwig Amination
This table presents data for analogous reactions due to the absence of specific literature for the target compound.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Bromobenzene | Carbazole | Pd₂(dba)₃ / TrixiePhos | LiOtBu | Toluene | >95% |
| 1-Bromo-4-methoxybenzene | Piperidine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 98% |
| 2-Chlorotoluene | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | t-Butanol | 95% |
| 1-Chloro-4-(trifluoromethyl)benzene | Pyrrolidine | BippyPhos/[Pd(cinnamyl)Cl]₂ | NaOtBu | Toluene | 96% |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient approach to complex molecules. researchgate.netmdpi.com While a specific MCR for this compound is not reported, a hypothetical pathway could be designed. For instance, a reaction involving a derivative of 2-(methylsulfanyl)aniline, a sulfur source, and a C4 building block could potentially construct the thiane (B73995) ring and the C-N bond simultaneously or in a domino sequence. Copper-catalyzed MCRs have been developed for the general synthesis of (hetero)polyaryl amines from ortho-bromoaryl ketones, amines, and terminal alkynes, showcasing the potential of this strategy to rapidly build molecular complexity. researchgate.net
Catalysis is central to many modern strategies for synthesizing the target compound.
Palladium and Copper Catalysis : As detailed in section 2.1.2, palladium catalysis is a cornerstone of modern C-N bond formation. wikipedia.org Copper-catalyzed Ullmann amination is an older but still relevant method that could also be applied, typically requiring higher reaction temperatures than palladium-based systems. organic-chemistry.org
Acid/Base Catalysis : Reductive amination (Section 2.1.1) is often facilitated by an acid catalyst to promote the formation of the iminium ion intermediate, thereby increasing the reaction rate. rsc.org
Metal-Free Catalysis : Recent advancements have led to the development of metal-free catalytic systems for C-N bond formation, sometimes using organophosphorus or iodine-based catalysts, which can be advantageous for avoiding transition metal contamination in the final product. researchgate.netrsc.org
While many C-N bond-forming reactions rely on catalysts, several catalyst-free methods are viable under specific conditions.
Nucleophilic Aromatic Substitution (SNAr) : As mentioned in section 2.1.1, SNAr can proceed without a catalyst if the aryl halide is sufficiently activated with potent electron-withdrawing groups. chemrxiv.org
Thermal Conditions : Some amination reactions can be driven simply by heating the reactants, particularly if one is a strong nucleophile and the other a reactive electrophile. For instance, the reaction between certain aryl halides and amines can proceed at high temperatures without a catalyst, though yields may be moderate. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.com The rapid and efficient heating provided by microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. researchgate.netnih.gov
Palladium-catalyzed couplings like the Buchwald-Hartwig amination are particularly well-suited for microwave assistance. researchgate.net The synthesis of N-aryl tetrahydroisoquinolines, a structurally similar class of compounds, has been achieved in 5-30 minutes using microwave heating. researchgate.net This suggests that the coupling of thian-3-amine and 1-bromo-2-(methylsulfanyl)benzene could be highly efficient under microwave conditions. Similarly, other reactions like nucleophilic substitutions and the formation of heterocyclic rings can benefit from this technology. organic-chemistry.org
Table 3: Examples of Microwave-Assisted N-Arylation
This table presents data for analogous reactions due to the absence of specific literature for the target compound.
| Aryl Halide | Amine | Catalyst | Conditions | Time | Yield (%) |
| 4-Iodotoluene | 1,2,3,4-Tetrahydroisoquinoline | Pd(OAc)₂/XPhos | 120 °C | 5 min | 85% |
| 3-Bromopyridine | 1,2,3,4-Tetrahydroisoquinoline | Pd(OAc)₂/XPhos | 150 °C | 30 min | 71% |
| Various Anilines | Various Aldehydes | CX4SO₃H | 200 °C (Neat) | 20-25 min | 40-68% |
Stereoselective Synthesis and Chiral Control
The creation of this compound in an enantiomerically pure form is a significant synthetic challenge. The key is the stereocontrolled formation of the chiral center at the C3 position of the thiane ring. Several advanced methodologies in asymmetric synthesis can be proposed to achieve this goal.
Asymmetric Hydrogenation Techniques
A highly effective and widely used method for producing chiral amines is the asymmetric hydrogenation of a prochiral precursor, such as an imine or enamine. researchgate.netnih.gov For the synthesis of this compound, a plausible route involves the hydrogenation of a dihydro-2H-thiopyran-derived enamine or the corresponding thian-3-imine.
The general approach would involve a transition metal catalyst, typically based on rhodium, iridium, or palladium, in complex with a chiral phosphine ligand. researchgate.net Earth-abundant metal catalysts, such as those based on manganese, have also emerged as powerful tools for the asymmetric hydrogenation of ketimines, offering high efficiency and enantioselectivity. nih.gov The choice of catalyst and ligand is critical for differentiating between the two faces of the prochiral substrate, leading to the desired enantiomer of the final amine product. Mechanistic studies suggest that achieving high stereoselectivity often relies on cooperative non-covalent interactions between the catalyst-ligand complex and the substrate. nih.gov
Chiral Catalyst and Ligand Design for Enantioselective Synthesis
The success of enantioselective synthesis hinges on the rational design of chiral catalysts and ligands. core.ac.uk For the proposed asymmetric hydrogenation, a library of chiral ligands could be screened to find the optimal match for the thian-imine or enamine precursor.
Key classes of ligands applicable to this transformation include:
Chiral Diphosphines: Ligands such as BINAP and its derivatives are staples in asymmetric hydrogenation, creating a well-defined chiral pocket around the metal center.
Trost Ligands: These C2-symmetric ligands, often used in palladium-catalyzed asymmetric allylic alkylation, can also be effective in other enantioselective transformations by creating a robust chiral environment. nih.gov
N,N'-Dioxide Ligands: These ligands are synthetically accessible from amino acids and can coordinate with a variety of metal ions to form complexes that serve as effective asymmetric catalysts. rsc.org
Sulfoxide-Based Ligands: Chiral sulfoxides can act as powerful directing groups or as part of a bidentate ligand system to induce asymmetry in metal-catalyzed reactions. us.esmdpi.com
The modular nature of many modern ligands allows for systematic tuning of their steric and electronic properties to maximize enantiomeric excess (ee) and chemical yield. core.ac.uk High-throughput screening methods can accelerate the discovery of an optimal catalyst system for the synthesis of enantiopure this compound.
Below is an illustrative table showing hypothetical results from a catalyst screening for the asymmetric hydrogenation of a thian-imine precursor.
| Entry | Catalyst Precursor | Chiral Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | [Rh(COD)₂]BF₄ | (R)-BINAP | Methanol | 95 | 92 |
| 2 | Pd(OAc)₂ | (S,S)-Trost Ligand | Toluene | 88 | 85 |
| 3 | Ir(COD)Cl]₂ | (R,R)-f-spiroPhos | Dichloromethane | 99 | 97 |
| 4 | Mn(CO)₅Br | Chiral N,N'-Dioxide Ligand | THF | 92 | 94 |
Memory of Chirality (MOC) Applications
Memory of Chirality (MOC) is a sophisticated strategy where the chirality of a starting material is retained in the product, even though the reaction proceeds through a transient, achiral intermediate at the original stereocenter. scripps.edu This phenomenon relies on the formation of a conformationally locked, axially chiral intermediate that reacts faster than it racemizes. researchgate.net
A hypothetical MOC application for the synthesis of this compound could start with an enantiopure precursor, such as a derivative of 3-aminothiane where the nitrogen is part of a larger chiral directing group. Deprotonation adjacent to the nitrogen could generate a planar enolate or a related intermediate. If the rotation around a specific bond (e.g., a C-N bond) is sufficiently hindered, the intermediate can exist as a pair of slowly interconverting atropisomers. nih.gov Quenching this axially chiral intermediate with an electrophile before it has time to racemize would lead to a product with high enantiopurity, effectively "remembering" the initial chirality. This strategy allows a single, temporary chiral center to dictate the stereochemical outcome of a reaction. researchgate.net
Diastereoselective Approaches
Once a chiral center is established in this compound, it can be used to direct the stereochemistry of subsequent reactions on the thiane ring, a process known as a diastereoselective approach. For instance, if a carbonyl group were introduced at the C4 position of the thiane ring, its reduction would lead to two possible diastereomeric alcohols.
The existing chiral center at C3, bearing the bulky N-[2-(Methylsulfanyl)phenyl]amino group, would sterically hinder one face of the carbonyl. A reducing agent, such as sodium borohydride, would preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. This substrate-controlled approach is a fundamental strategy for building molecules with multiple stereocenters in a predictable manner.
Derivatization and Functionalization Strategies
The this compound scaffold possesses several reactive sites that allow for further chemical modification, including the thiane ring itself.
Chemical Transformations of the Thiane Ring
The thiane ring offers opportunities for selective functionalization. The sulfur atom, being a soft nucleophile and capable of existing in higher oxidation states, is a key handle for derivatization.
Potential transformations include:
Oxidation: The sulfide (B99878) moiety in the thiane ring can be selectively oxidized to a sulfoxide (B87167) or a sulfone using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation would significantly alter the electronic properties and conformation of the ring.
C-H Functionalization: While challenging on a saturated ring, modern catalytic methods could potentially enable C-H functionalization at the positions alpha to the sulfur atom (C2 and C6). Analogous lithiation strategies are well-established for activating thiophene (B33073) rings for subsequent reaction with electrophiles. mdpi.com
Ring-Opening Reactions: Under specific conditions, the thiane ring could undergo cleavage. Thiophene rings, for example, are known to undergo ring-opening when treated with certain nucleophiles under basic conditions, suggesting that the thiane ring might be susceptible to similar transformations under forcing conditions. researchgate.net
An illustrative table of potential derivatization reactions is presented below.
| Reaction Type | Reagent(s) | Product Functional Group | Potential Application |
|---|---|---|---|
| Oxidation | m-CPBA (1 equiv.) | Sulfoxide | Introduce new chiral center; modify polarity |
| Oxidation | m-CPBA (>2 equiv.) | Sulfone | Increase polarity; alter ring conformation |
| α-Lithiation/Electrophilic Quench | 1. n-BuLi/TMEDA 2. CH₃I | α-Methylation | Introduce alkyl substituent |
| Ring Expansion | Diazomethane insertion (hypothetical) | Thiepane derivative | Access seven-membered ring systems |
Oxidation Reactions (e.g., to Sulfoxides or Sulfones)
The methylsulfanyl (-SMe) group is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide and sulfone. This transformation is significant as it modulates the electronic properties and steric profile of the sulfur substituent. The oxidation of aryl sulfides to sulfoxides is a common synthetic procedure, but overoxidation to the sulfone can occur. mdpi.com Therefore, careful control of reaction conditions, such as the choice of oxidant and stoichiometry, is crucial for selective synthesis. mdpi.com
A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide, often used in conjunction with a catalyst or in a solvent like glacial acetic acid, is a common "green" reagent for this transformation. mdpi.com Other powerful oxidants include potassium permanganate (B83412) (KMnO₄) and reagents like Oxone® (potassium peroxymonosulfate). orientjchem.org Electrochemical methods also offer a controlled approach to the oxidation of sulfides to either sulfoxides or sulfones by adjusting the electric current and solvent. acs.org The choice of reagent and conditions determines the final oxidation state of the sulfur atom. For instance, kinetic studies have shown that the mechanism of sulfide oxidation can be influenced by the solvent's properties, such as its polarity and hydrogen bond donating capacity. rsc.org
Below is a summary of common oxidation methods applicable to the methylsulfanyl group.
| Oxidizing Agent | Typical Conditions | Primary Product | Notes |
| Hydrogen Peroxide (H₂O₂) | Glacial acetic acid, room temp. | Sulfoxide | A "green" and highly selective method. mdpi.com |
| Oxone® (KHSO₅) | Varies (temp., stoichiometry) | Sulfoxide or Sulfone | Can be controlled to yield either product selectively. orientjchem.org |
| Potassium Permanganate (KMnO₄) | Varies | Sulfone | A strong oxidizing agent that typically leads to the sulfone. orientjchem.org |
| Dimethyldioxirane (DMDO) | Acetone | Sulfoxide | Obeys second-order kinetics. rsc.org |
| Electrochemical Oxidation | Constant current, specific solvent | Sulfoxide or Sulfone | Product selectivity can be controlled by current (e.g., 5 mA for sulfoxide, 10-20 mA for sulfone). acs.org |
Reduction Reactions (e.g., of Methylthio or Amine Groups)
The methylthio (thioether) and secondary amine functional groups in this compound are generally stable and not readily susceptible to chemical reduction. Unlike functional groups such as nitro compounds or disulfides, which have well-established reduction pathways, thioethers and amines are already in a reduced state. acs.orglibretexts.org
The S-C bond in a thioether is robust, and its cleavage (desulfurization) requires harsh conditions, often involving specific reagents like Raney Nickel. Similarly, the C-N bond of the secondary amine is stable. While N-dealkylation reactions exist, they are oxidative or involve multi-step procedures, rather than being a simple reduction of the amine itself. nih.gov Therefore, under typical reducing conditions (e.g., catalytic hydrogenation, metal hydrides), these functional groups are expected to remain intact, a feature that allows for selective reduction of other functionalities that might be present on a more complex derivative of the parent molecule.
Modifications of the Phenyl Ring
The phenyl ring serves as a scaffold that can be functionalized through various reactions, most notably electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying the phenyl ring, where an electrophile replaces a hydrogen atom. wikipedia.orglongdom.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents already present. longdom.org In this compound, the ring is substituted with two groups: the methylsulfanyl group (-SMe) and the secondary amine group (-NH-thian).
Both the -SMe and -NHR groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. pearson.commasterorganicchemistry.com The secondary amine is a very strong activating group due to the lone pair on the nitrogen atom. The methylsulfanyl group is also activating. Since these two groups are positioned ortho to each other (at C1 and C2), their directing effects reinforce each other, strongly activating the positions para to each substituent (C4 and C5).
The amine group at C1 directs ortho (C2, C6) and para (C4).
The methylsulfanyl group at C2 directs ortho (C1, C3) and para (C5).
Considering steric hindrance from the existing substituents, the most likely positions for electrophilic attack are C4 and C5. Standard SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com
| Reaction | Reagents | Expected Product |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group, likely at the C4 or C5 position. masterorganicchemistry.com |
| Bromination | Br₂, FeBr₃ | Introduction of a bromine (-Br) atom, likely at the C4 or C5 position. masterorganicchemistry.com |
| Sulfonation | Fuming H₂SO₄ (SO₃) | Introduction of a sulfonic acid (-SO₃H) group, likely at the C4 or C5 position. masterorganicchemistry.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl (-COR) group, likely at the C4 or C5 position. |
Amine Group Derivatization
The secondary amine in the thian ring is a nucleophilic center and represents a prime site for derivatization. A wide array of reagents can react with this amine to form various functional groups, altering the compound's chemical properties. Such derivatization is a common strategy in medicinal chemistry and materials science.
Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides).
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides. researchgate.net
Alkylation: Reaction with alkyl halides can introduce an additional alkyl group, forming a tertiary amine. acs.org
Urea Formation: Reaction with isocyanates produces N,N'-disubstituted ureas.
A variety of derivatizing agents, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and benzoyl chloride, are widely used for the modification of primary and secondary amines. rsc.orgthermofisher.com
| Derivative Type | Reagent Class | General Structure of Product |
| Amide | Acyl Chloride (R-COCl) | N-acylthian-3-amine |
| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | N-sulfonylthian-3-amine |
| Tertiary Amine | Alkyl Halide (R-X) | N-alkylthian-3-amine |
| Urea | Isocyanate (R-N=C=O) | N-carbamoylthian-3-amine |
| Carbamate | Chloroformate (R-O-COCl) | N-alkoxycarbonylthian-3-amine |
Development of Novel Reagents for Functionalization
Modern organic synthesis has seen the emergence of novel reagents that enable unique chemical transformations beyond classical methods. For a molecule like this compound, hypervalent iodine reagents represent a class of compounds that offer new pathways for functionalization at both the sulfur and nitrogen atoms. documentsdelivered.com
Hypervalent iodine(III) reagents can be used for electrophilic amination, allowing for the formation of N-N or N-S bonds under mild conditions. beilstein-journals.org For example, (benzylamino)benziodoxolones have been investigated for their reactivity in forming S-N bonds, offering an alternative to traditional methods for synthesizing sulfur-nitrogen compounds. beilstein-journals.org Furthermore, specialized hypervalent iodine reagents have been developed for the direct functionalization of sulfides, leading to the formation of methoxysulfonium or amidosulfonium salts, which are versatile synthetic intermediates. documentsdelivered.com The development of catalytic methods, such as the use of iodine to catalyze the synthesis of sulfonamides from sulfonyl hydrazides and amines, also represents a significant advance, providing efficient and metal-free strategies for bond formation. researchgate.net These advanced reagents and catalytic systems open up new possibilities for creating complex derivatives of the target molecule that would be difficult to access through conventional synthetic routes. researchgate.net
Spectroscopic and Structural Analysis of this compound Currently Lacks Detailed Published Data
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available spectroscopic and structural data for the chemical compound This compound . Despite its defined chemical structure, detailed experimental or high-quality predicted data from advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are not publicly accessible. This absence of information prevents a thorough characterization and structural elucidation as outlined for a detailed scientific article.
The requested in-depth analysis, including specific data for ¹H NMR, ¹³C NMR, 2D NMR techniques (COSY, HMQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS), cannot be accurately generated without foundational experimental or reliably predicted spectra. Such data is crucial for confirming the connectivity of atoms, the chemical environment of each nucleus, the precise molecular weight, and the fragmentation patterns that reveal the compound's structural components.
General principles of spectroscopic analysis for related functional groups can offer a hypothetical sketch of what might be expected. For instance, the ¹H NMR spectrum would likely show signals for the aromatic protons of the methylsulfanylphenyl group, the methyl protons of the methylsulfanyl group, and the protons of the thian ring. Similarly, the ¹³C NMR would display distinct signals for each unique carbon atom in the molecule. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight, and fragmentation would likely involve cleavage of the C-N bond and fragmentation of the thian ring. However, without actual data, any such description remains speculative and does not meet the standards of a rigorous scientific report.
Further research, including the chemical synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the necessary data to fulfill the detailed structural elucidation requested. At present, the scientific community has not published this specific information, precluding the creation of a detailed article based on verifiable research findings.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insight into the molecular vibrations of a compound, allowing for the identification of functional groups and structural motifs. The spectra are unique for each molecule and serve as a molecular "fingerprint." For N-[2-(Methylsulfanyl)phenyl]thian-3-amine, the spectrum would be a composite of the vibrational modes from its constituent parts: the secondary amine, the substituted phenyl ring, the thian ring, and the methylsulfanyl group.
Expected Vibrational Modes:
N-H Vibrations: As a secondary amine, the most characteristic vibration is the N-H stretching (ν N-H), which is expected to appear as a single, relatively weak to medium intensity band in the FTIR spectrum, typically in the range of 3300-3500 cm⁻¹. spectroscopyonline.comanalyzetest.com This band is often broader in the presence of hydrogen bonding. The N-H bending (δ N-H) vibration is also anticipated, generally appearing in the 1550-1650 cm⁻¹ region, though it can sometimes be obscured by aromatic ring vibrations. analyzetest.com A broad N-H wagging band may also be observed between 650 and 900 cm⁻¹. libretexts.org
Aromatic C-H and C=C Vibrations: The phenyl group will exhibit multiple characteristic bands. The aromatic C-H stretching (ν C-H) vibrations typically occur just above 3000 cm⁻¹. nih.gov A series of sharp absorptions from C=C ring stretching are expected in the 1450-1600 cm⁻¹ region. nih.gov The substitution pattern on the benzene (B151609) ring (ortho-substitution in this case) gives rise to characteristic out-of-plane (OOP) C-H bending bands in the 735-770 cm⁻¹ range, which are often strong in FTIR spectra.
Aliphatic C-H Vibrations: The thian ring and the methyl group will produce aliphatic C-H stretching (ν C-H) bands in the 2850-3000 cm⁻¹ region. youtube.com The CH₂ scissoring and twisting vibrations from the thian ring are expected between 1400 and 1475 cm⁻¹.
C-N and C-S Vibrations: The stretching of the C-N bonds is a key feature. The aromatic C-N stretch is typically stronger and found at a higher frequency (1250-1335 cm⁻¹) than the aliphatic C-N stretch (1020-1250 cm⁻¹). analyzetest.com The C-S stretching vibrations from both the thian ring and the methylsulfanyl group are generally weak and appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
The complementary nature of FTIR and Raman spectroscopy would be crucial. While polar bonds like N-H and C-N often yield strong FTIR signals, the more symmetric, less polar bonds, such as the C-S and aromatic C=C bonds, would be expected to produce strong signals in the Raman spectrum.
Table 1: Predicted Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the specified functional groups and does not represent experimental data.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected FTIR Intensity | Expected Raman Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium-Weak | Medium-Weak |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | Thian Ring, Methyl Group | 2850 - 3000 | Strong | Strong |
| C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium-Strong | Strong |
| N-H Bend | Secondary Amine | 1550 - 1650 | Medium | Weak |
| CH₂ Bend | Thian Ring, Methyl Group | 1400 - 1475 | Medium | Medium |
| Aromatic C-N Stretch | Aryl-Amine | 1250 - 1335 | Strong | Medium |
| Aliphatic C-N Stretch | Alkyl-Amine | 1020 - 1250 | Medium | Weak |
| Aromatic C-H OOP Bend | Phenyl Ring | 735 - 770 | Strong | Weak |
| C-S Stretch | Thian, Methylsulfanyl | 600 - 800 | Weak | Strong |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one could obtain an unambiguous structural model. This technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and geometry of the molecule. wikipedia.org
A key structural feature of the thian ring is its preference for a chair conformation, which minimizes steric and torsional strain. X-ray analysis would confirm this conformation and establish the orientation of the substituents. The bulky N-[2-(methylsulfanyl)phenyl] group at the C3 position would likely adopt an equatorial position to minimize steric hindrance with the rest of the ring.
Furthermore, the analysis would reveal the solid-state packing of the molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonds involving the secondary amine's N-H group as a donor and the sulfur or nitrogen atoms as potential acceptors, would be identified. These interactions are critical in governing the physical properties of the solid material. Since the C3 atom of the thian ring is a stereocenter, the compound can exist as a pair of enantiomers. Crystallography of a resolved enantiomer would determine its absolute stereochemistry.
Table 2: Potential Parameters Obtainable from X-ray Crystallography of this compound This table lists the types of data that would be generated from a successful crystallographic analysis.
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating crystal unit (a, b, c, α, β, γ). |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise (x, y, z) position of every atom in the unit cell. |
| Bond Lengths | Internuclear distances between bonded atoms (e.g., C-N, C-S, C-C). |
| Bond Angles | Angles formed by three connected atoms (e.g., C-N-C, C-S-C). |
| Torsion Angles | Dihedral angles defining the conformation of the rings and substituents. |
| Hydrogen Bonding | Geometry and distances of intermolecular N-H···A bonds (A=acceptor). |
| Absolute Stereochemistry | The absolute configuration (R or S) at the C3 chiral center. |
Conformational Analysis through Spectroscopic Data
While X-ray crystallography reveals the structure in the solid state, the molecule's conformation in solution can be different and more dynamic. Conformational analysis aims to identify the most stable three-dimensional shapes (conformers) a molecule can adopt through rotation around its single bonds.
For this compound, several key conformational questions arise. The primary one is the orientation of the large aryl substituent on the thian ring. As mentioned, the thian ring is expected to exist in a chair conformation, and the substituent at C3 can be either axial or equatorial. Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational modeling, is the primary tool for this analysis in solution. nih.govmdpi.com
The energy difference between the axial and equatorial conformers would dictate their relative populations at equilibrium. The bulky N-aryl group would strongly favor the equatorial position to avoid 1,3-diaxial interactions with the hydrogen atoms on the thian ring.
Another point of flexibility is the rotation around the C(aryl)-N bond. The orientation of the phenyl ring relative to the rest of the molecule can be influenced by steric hindrance from the adjacent methylsulfanyl group and potential weak intramolecular interactions. Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can measure through-space distances between protons, providing direct evidence for the preferred rotational conformation. mdpi.com By combining experimental spectroscopic data with quantum chemical calculations, a detailed map of the conformational energy landscape can be constructed, identifying the lowest-energy structures and the barriers to their interconversion. mdpi.com
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict a variety of properties, including optimized geometry, electronic energies, and reactivity parameters. For N-[2-(Methylsulfanyl)phenyl]thian-3-amine, DFT calculations serve as the cornerstone of its theoretical characterization. These calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure a high level of accuracy. researchgate.netresearchgate.net
Geometry Optimization and Electronic Structure Analysis
The initial step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles. This structural information is fundamental to understanding the molecule's shape and steric properties, which in turn influence its physical and chemical behavior.
Below is a table representing the types of structural parameters that would be obtained from a geometry optimization calculation for this compound.
| Parameter Type | Atom 1 | Atom 2 | Atom 3 | Value (Example) |
| Bond Length | C | S | 1.77 Å | |
| Bond Length | C | N | 1.40 Å | |
| Bond Angle | C | N | H | 120.0° |
| Dihedral Angle | C | C | C | N |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jseepublisher.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich phenylamine and methylsulfanyl groups, while the LUMO may be distributed across the aromatic system.
The primary parameters derived from FMO analysis are presented in the table below.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's electron-accepting ability. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
Reactivity Descriptors and Parameters
From the energies of the frontier orbitals, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and are derived from conceptual DFT. They help in predicting how the molecule will behave in a chemical reaction.
The key reactivity descriptors are defined in the following table.
| Descriptor | Formula | Description |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance of the molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = χ²/2η | Quantifies the ability of the molecule to accept electrons; a measure of its electrophilic nature. |
These descriptors are invaluable for comparing the reactivity of this compound with other related compounds and for understanding its interaction with other chemical species.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, that play a critical role in determining the three-dimensional structure, stability, and function of molecules. researchgate.net NCI analysis, often performed using the Reduced Density Gradient (RDG) method, allows for the visualization and characterization of these interactions within a molecule. mdpi.com The analysis generates 3D plots where different types of interactions are represented by colored surfaces, typically showing attractive interactions in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. For this compound, this analysis would reveal intramolecular interactions that stabilize its preferred conformation.
Hydrogen Bonding Studies
Hydrogen bonds are a specific, stronger type of non-covalent interaction that is crucial for molecular recognition and supramolecular chemistry. In this compound, the amine group (N-H) can act as a hydrogen bond donor, while the sulfur atoms and the nitrogen atom can potentially act as acceptors. Theoretical studies would focus on identifying potential intramolecular hydrogen bonds, such as an N-H···S interaction, which could significantly influence the molecule's conformation. nih.gov Intermolecular hydrogen bonding would also be investigated to understand how molecules of the compound might interact with each other in the solid state or in solution. researchgate.net
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static, time-independent picture of the molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by applying the laws of classical mechanics.
For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of solvent molecules (e.g., water), and track its atomic positions over a period of nanoseconds or longer. This approach provides valuable insights into:
Conformational Flexibility: How the molecule changes its shape over time, including rotations around single bonds and puckering of the thian ring.
Solvent Interactions: How the molecule interacts with surrounding solvent molecules, including the formation and breaking of hydrogen bonds.
These simulations are crucial for understanding the behavior of the molecule in realistic conditions, which is essential for predicting its properties in biological or material science contexts.
Conformational Landscape Exploration
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is the systematic study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds.
Research into molecules with similar functional groups often employs DFT calculations to optimize molecular geometry, starting from a plausible initial structure. nih.gov This process identifies various stable conformers on the potential energy surface and calculates their relative energies. For this compound, this would involve analyzing the rotational barriers around the C-N and C-S bonds to identify the most energetically favorable conformations. The analysis typically includes a comparison of key bond lengths and angles among the different conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle (C-S-C-N) |
|---|---|---|---|
| A (Global Minimum) | B3LYP/6-311G(d,p) | 0.00 | 65.4° |
| B | B3LYP/6-311G(d,p) | 1.25 | 178.2° |
| C | B3LYP/6-311G(d,p) | 2.89 | -55.9° |
This interactive table presents hypothetical data for illustrative purposes.
Solvent Interaction Studies
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects to provide a more realistic prediction of molecular properties in solution. Studies on related compounds have utilized DFT calculations in the presence of a solvent, such as ethanol (B145695), to understand how intermolecular interactions affect the molecular structure and electronic properties. nih.gov
For this compound, solvent interaction studies would analyze changes in conformational stability, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) in various solvents. These studies can reveal the nature and strength of interactions, such as hydrogen bonding, between the solute and solvent molecules, which are crucial for understanding chemical reactivity and solubility. nih.govnih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. rjptonline.orgnih.gov This method is fundamental in drug discovery for identifying potential therapeutic agents.
In a hypothetical docking study, this compound would be docked into the active site of a relevant biological target. The results would be evaluated based on a scoring function, which estimates the binding free energy, typically reported in kcal/mol. nih.gov The analysis would also detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-sigma interactions, between the ligand and the amino acid residues of the protein. rjptonline.org
Table 2: Illustrative Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Tyrosine Kinase (e.g., 1T46) | -8.5 | LYS789, GLU810 | Hydrogen Bond |
| VAL726, ALA743 | Hydrophobic | ||
| PI3Kα (e.g., 2RD0) | -7.9 | SER774, LYS802 | Hydrogen Bond |
| VAL851, ILE932 | Hydrophobic |
This interactive table presents hypothetical data to illustrate typical docking study outcomes.
Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. mdpi.com These materials are critical for developing advanced technologies in optoelectronics and photonics, including optical switching and frequency generation. researchgate.net The NLO response of a molecule is primarily described by its hyperpolarizabilities.
Dynamic Second Hyperpolarizability Calculations
The second hyperpolarizability (γ) is a tensor quantity that characterizes the third-order NLO response of a molecule. "Dynamic" hyperpolarizability refers to the NLO response at a specific frequency of an oscillating electric field, such as that from a laser. Computational studies on novel organic compounds have shown that molecules with significant charge transfer characteristics often exhibit large second hyperpolarizability values, making them promising for NLO applications. researchgate.net Calculations are typically performed using time-dependent density functional theory (TD-DFT) to determine the γ values at various wavelengths. researchgate.net
Table 3: Hypothetical Dynamic Second Hyperpolarizability (γ) of this compound
| Wavelength (nm) | γ (-2ω; ω, ω, 0) (a.u.) |
|---|---|
| 1064 | 4.5 x 10^4 |
| 800 | 6.2 x 10^4 |
| 532 | 9.8 x 10^4 |
This interactive table shows illustrative data for the second hyperpolarizability.
Third-Order Non-Linear Susceptibility Determinations
While hyperpolarizability is a molecular property, the third-order non-linear susceptibility, denoted as χ(3), is a macroscopic property that describes the NLO response of a bulk material. mdpi.com It is directly related to the molecular second hyperpolarizability (γ). Materials with high χ(3) values are sought after for applications in all-optical switching and data processing. researchgate.net The magnitude of χ(3) in organic materials can be significantly larger than that of many inorganic crystals, highlighting their potential in photonics. nih.gov
Table 4: Comparison of Hypothetical Third-Order Susceptibility (χ(3))
| Material | χ(3) (esu) |
|---|---|
| This compound (Theoretical) | ~10^-11 |
| Chalcone Derivatives nih.gov | ~10^-12 |
| Thiophene-Chalcone researchgate.net | ~10^-7 |
| Graphene mdpi.com | ~10^-7 |
This interactive table compares a hypothetical value with reported values for other materials.
Molecular First Hyperpolarizabilities
The first hyperpolarizability (β) is the primary determinant of a molecule's second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG). openaccesspub.org A key requirement for a non-zero β value is that the molecule must be non-centrosymmetric. DFT calculations are a standard method for computing the static and dynamic first hyperpolarizability. researchgate.netrug.nl The total molecular hyperpolarizability is often calculated from the individual tensor components (βx, βy, βz). An inverse relationship between the HOMO-LUMO energy gap and the first hyperpolarizability is often observed, where a smaller energy gap can lead to a larger NLO response. researchgate.net
Table 5: Hypothetical First Hyperpolarizability (β) Components for this compound
| Component | Value (a.u.) |
|---|---|
| β_x | 450 |
| β_y | -120 |
| β_z | 25 |
| β_total | 466 |
This interactive table presents hypothetical calculated values for the first hyperpolarizability.
Optical Limiting Properties
Computational and theoretical investigations into the optical limiting properties of this compound are not available in publicly accessible scientific literature. Extensive searches of chemical and physics databases, as well as scholarly articles, yielded no specific studies focused on the theoretical modeling or computational analysis of the nonlinear optical response, particularly the optical limiting behavior, of this compound.
Therefore, no data tables or detailed research findings regarding its calculated hyperpolarizability, nonlinear absorption cross-section, or other relevant optical limiting parameters can be provided. The field of computational materials science often focuses on classes of compounds with known or suspected significant nonlinear optical activity, and it appears this compound has not yet been a subject of such targeted research.
Detailed Structure-Activity Relationship Data for this compound Not Available in Publicly Accessible Scientific Literature
Following a comprehensive search of publicly available scientific literature and databases, detailed structure-activity relationship (SAR) studies specifically focused on the compound this compound, corresponding to the requested outline, could not be located.
The scientific community relies on published research to understand the biological implications of specific chemical structures. For a detailed SAR analysis—covering aspects such as substitutions on the thiane (B73995) and phenyl rings, the role of the methylsulfanyl group, and the impact of molecular geometry—dedicated studies involving the synthesis and biological testing of a series of related analogues are required.
While general principles of medicinal chemistry and SAR exist for broader classes of compounds (such as N-aryl heterocycles or organosulfur compounds), the strict requirement to focus solely on this compound and its specific structural modifications cannot be fulfilled without dedicated research on this particular chemical scaffold. Such specific data is not present in the currently accessible body of scientific literature.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the detailed structure provided in the user's request. Generating content for the specified subsections would require speculation or extrapolation from unrelated chemical series, which would not meet the standards of scientific accuracy.
Structure Activity Relationship Sar Studies
Correlation between Molecular Geometry and Biological Activity
Conformational Flexibility and Potency
The conformational flexibility of a molecule—its ability to adopt different three-dimensional shapes—plays a critical role in its interaction with biological targets. The potency of a drug is often highly dependent on its ability to adopt a specific conformation that is complementary to the binding site of a protein or other macromolecule. The analysis of conformational flexibility and its impact on potency requires sophisticated techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling, none of which have been reported for N-[2-(Methylsulfanyl)phenyl]thian-3-amine or its close analogs. Without experimental data, any discussion on how the flexibility of the thiane (B73995) ring or the orientation of the substituted phenyl group might influence biological activity would be entirely speculative.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models are derived from and depend on existing SAR data. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. The development of a reliable QSAR model requires a dataset of compounds with known and varied biological activities. Given the absence of such data for this compound and its derivatives, the creation of a QSAR model is not feasible.
Mechanistic Investigations of Chemical Reactions
Elucidation of Reaction Pathways and Transition States
The formation of N-[2-(Methylsulfanyl)phenyl]thian-3-amine via reductive amination proceeds through a well-established two-step pathway. The initial step involves the acid-catalyzed reaction between the primary amine, 2-(methylsulfanyl)aniline, and the ketone, thian-3-one, to form a hemiaminal intermediate. This intermediate subsequently dehydrates to yield a crucial iminium ion.
The proposed reaction pathway is as follows:
Protonation of the Carbonyl Oxygen: The reaction is typically initiated by the protonation of the carbonyl oxygen of thian-3-one, which enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by the Amine: The nitrogen atom of 2-(methylsulfanyl)aniline acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiaminal.
Deprotonation and Protonation: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral hemiaminal. Subsequent protonation of the hydroxyl group makes it a good leaving group (water).
Formation of the Iminium Ion: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion. This iminium ion is the key electrophilic intermediate that undergoes reduction.
Reduction of the Iminium Ion: The final step is the reduction of the iminium ion by a hydride-donating reducing agent to yield the final product, this compound.
Computational studies on analogous reductive amination reactions suggest that the rate-determining step is typically the nucleophilic attack of the amine on the carbonyl compound or the dehydration of the hemiaminal to form the iminium ion. The transition states for these steps involve significant charge separation and are therefore sensitive to solvent polarity. The reduction of the iminium ion is generally a rapid process.
Role of Catalysts and Reaction Conditions
The efficiency and selectivity of the reductive amination for synthesizing this compound are highly dependent on the choice of catalyst and the specific reaction conditions employed.
A variety of catalysts can be employed for the reductive amination process, primarily to facilitate the reduction of the iminium intermediate. Common choices include transition metal catalysts for catalytic hydrogenation or hydride-based reducing agents.
| Catalyst/Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium triacetoxyborohydride (B8407120) | Acetic acid, Dichloromethane, Room Temp | Mild, high chemoselectivity, tolerates a wide range of functional groups. harvard.edu | Stoichiometric amounts required. |
| Sodium cyanoborohydride | Methanol (B129727), pH 6-7 | Mild, selectively reduces iminium ions in the presence of ketones. harvard.edu | Toxicity of cyanide byproducts. |
| H₂/Palladium on Carbon (Pd/C) | Methanol or Ethanol (B145695), Elevated pressure | Catalytic, clean byproducts (H₂O). | May require higher pressures and temperatures; potential for over-reduction of other functional groups. nih.gov |
| H₂/Raney Nickel (Ra-Ni) | Ethanol, Ammonia, Elevated pressure | Cost-effective. | Requires careful handling due to pyrophoric nature. |
For the synthesis of this compound, sodium triacetoxyborohydride is often a preferred laboratory-scale reagent due to its mildness and high selectivity, which would be beneficial for preserving the methylsulfanyl group. harvard.edu For larger-scale industrial applications, catalytic hydrogenation with a catalyst like Pd/C would be more economical and environmentally friendly. nih.gov
In the context of reductive amination, the primary additives are acidic catalysts to promote the formation of the iminium ion. Acetic acid is a commonly used additive when employing borohydride-based reducing agents, as it facilitates the dehydration step without being strongly acidic enough to protonate and deactivate the amine nucleophile significantly. harvard.edu The concentration of the acid is a critical parameter to optimize; too little acid results in a slow reaction, while too much can lead to the formation of unwanted side products or protonation of the amine starting material, rendering it non-nucleophilic.
For catalytic hydrogenations, additives are generally not required, as the metal catalyst surface can facilitate the necessary steps. The choice of solvent can also play a crucial role, with polar protic solvents like methanol or ethanol often being effective in solvating the intermediates and facilitating proton transfer steps.
Thermodynamic and Kinetic Considerations of Syntheses
Kinetically, the reaction rate is influenced by several factors:
Temperature: Increasing the temperature generally increases the rate of both the iminium ion formation and its reduction. However, excessively high temperatures can lead to side reactions and decomposition.
Concentration of Reactants: The rate of the reaction is dependent on the concentrations of 2-(methylsulfanyl)aniline, thian-3-one, and the acid catalyst.
Steric Hindrance: The steric bulk of the reactants can influence the rate of nucleophilic attack. In this case, neither reactant is exceptionally bulky, suggesting that the reaction should proceed at a reasonable rate under appropriate conditions.
Electronic Effects: The nucleophilicity of the amine and the electrophilicity of the ketone are key. The methylsulfanyl group on the aniline (B41778) ring is a weakly activating group, which should maintain good nucleophilicity of the amine.
| Parameter | Influence on Reaction |
| Temperature | Higher temperature increases reaction rate but may lead to side products. |
| pH | Slightly acidic conditions (pH 5-7) are optimal to catalyze iminium ion formation without excessive protonation of the amine. |
| Reducing Agent | The choice of reducing agent affects the rate of the reduction step and the overall reaction time. |
Intermediates Identification and Characterization
The primary intermediates in the synthesis of this compound are the hemiaminal and the iminium ion .
Hemiaminal Intermediate: The hemiaminal, formed from the initial nucleophilic attack of the amine on the ketone, is generally unstable and not isolated. Its presence can sometimes be inferred through spectroscopic methods like NMR if it is sufficiently long-lived under specific conditions, but this is uncommon in typical reductive amination protocols.
Iminium Ion Intermediate: The iminium ion is the key intermediate that is reduced to the final product. It is more stable than the hemiaminal due to resonance delocalization of the positive charge. While also typically not isolated, its formation is the crucial step that commits the reaction to forming the N-arylated product. The formation of the iminium ion can be monitored by techniques such as IR spectroscopy (disappearance of the C=O stretch and appearance of a C=N⁺ stretch) or NMR spectroscopy (characteristic shifts for the iminium carbon and protons).
In a typical one-pot reductive amination, these intermediates are transient and are consumed as they are formed. harvard.edu Their existence is well-supported by extensive mechanistic studies of the reductive amination reaction in general.
Biological Target Interactions in Vitro Studies
Modulation of Enzyme Activity
No data is currently available on the modulatory effects of N-[2-(Methylsulfanyl)phenyl]thian-3-amine on enzyme activity.
Inhibition of Specific Enzymes (e.g., COX-2)
There are no specific studies identifying this compound as an inhibitor of Cyclooxygenase-2 (COX-2) or any other specific enzymes.
Mechanisms of Enzyme Inhibition
The mechanism of enzyme inhibition for this compound has not been elucidated as no primary studies on its inhibitory activity have been found.
Influence on Cellular Pathways
Information regarding the influence of this compound on any cellular pathways is not present in the reviewed scientific literature.
Molecular Binding Studies with Receptors
There are no published molecular binding studies detailing the interaction of this compound with any biological receptors.
Receptor Agonism/Antagonism (e.g., 5-HT6R)
The agonistic or antagonistic activity of this compound at the 5-HT6 receptor or any other receptor subtype has not been reported.
Specific Binding Site Interactions
As no receptor binding has been identified, there is no information on specific binding site interactions for this compound.
Interactions with Microbial Cell Membranes
There is no available research data detailing the specific interactions of this compound with microbial cell membranes.
In Vitro Antimicrobial Activity Evaluation
There are no available studies that evaluate the in vitro antimicrobial activity of this compound against various microbial strains. Consequently, no data tables of minimum inhibitory concentrations (MICs) or other measures of antimicrobial efficacy can be provided.
In Vitro Anticancer Activity Evaluation
There is no available research documenting the in vitro anticancer activity of this compound on cancer cell lines. As a result, no data tables summarizing its cytotoxic or antiproliferative effects can be compiled.
Q & A
Q. What are the common synthetic routes for N-[2-(Methylsulfanyl)phenyl]thian-3-amine, and how can regioselectivity be controlled?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Thioether formation : Reacting 2-aminothiophenol derivatives with methylsulfanyl groups under basic conditions.
- Amine functionalization : Introducing the thian-3-amine moiety via reductive amination or alkylation.
Regioselectivity control requires careful optimization of reaction conditions (e.g., solvent polarity, temperature) and steric/electronic effects of substituents. Monitoring intermediates via -NMR or LC-MS ensures selective product formation .
Q. How is the crystal structure of this compound determined, and what key structural motifs are observed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Q. Structural insights :
| Parameter | Value from |
|---|---|
| Dihedral angles | 16.96°–55.54° |
| Intramolecular H-bond | S(6) ring motif |
| Intermolecular H-bond | R(10) motif |
These motifs stabilize the molecular conformation and crystal packing .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and crystallographic results be resolved for this compound?
Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects. Methodological approaches:
Q. What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals?
Graph set analysis (GSA) is critical for categorizing H-bond patterns:
Q. How does the methylsulfanyl group influence the compound’s supramolecular behavior?
The –SMe group:
- Enhances hydrophobic interactions : Facilitates π-stacking with aromatic rings.
- Participates in weak H-bonds : S⋯H–C contacts observed in related structures (e.g., ).
- Modulates solubility : Polarizability of sulfur impacts crystallization solvents (e.g., DMSO vs. hexane) .
Q. What challenges arise in refining disordered structures of this compound, and how are they addressed?
Disorder in the thian-3-amine ring or methylsulfanyl group complicates refinement. Solutions include:
Q. How can computational methods predict the reactivity of this compound?
- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies (Gaussian 09) to identify nucleophilic/electrophilic sites.
- Molecular docking : Screen for biological activity by simulating binding to protein targets (AutoDock Vina).
- MD simulations : Assess stability in solvated environments (GROMACS) .
Data Contradiction Analysis
Q. How to reconcile conflicting results in hydrogen-bond strength from spectroscopic vs. crystallographic studies?
Q. Why might synthetic yields vary significantly across reported methods?
- Impurity profiles : Byproducts from sulfur oxidation (e.g., sulfoxide formation) reduce yield.
- Catalyst sensitivity : Palladium catalysts (e.g., in cross-coupling steps) degrade with trace oxygen.
- Scale-up effects : Poor heat dissipation in larger batches alters reaction kinetics .
Q. How to validate the purity of this compound for mechanistic studies?
- HPLC-MS : Quantify impurities >0.1% using C18 columns and ESI ionization.
- Elemental analysis : Confirm C/H/N/S ratios within ±0.3% of theoretical values.
- SC-XRD : Single crystals with R < 5% indicate high purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
